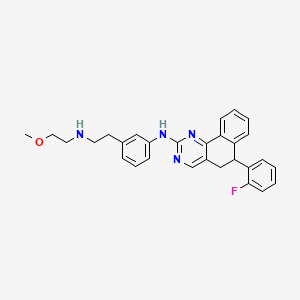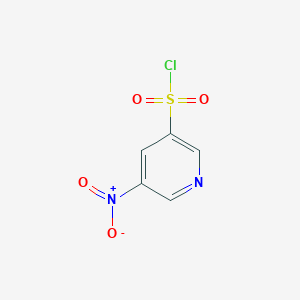![molecular formula C24H28N4O3 B2367567 N1-((1-(benzo[d]oxazol-2-il)piperidin-4-il)metil)-N2-(4-isopropilfenil)oxalamida CAS No. 1797571-34-6](/img/structure/B2367567.png)
N1-((1-(benzo[d]oxazol-2-il)piperidin-4-il)metil)-N2-(4-isopropilfenil)oxalamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-N2-(4-isopropylphenyl)oxalamide is a useful research compound. Its molecular formula is C24H28N4O3 and its molecular weight is 420.513. The purity is usually 95%.
BenchChem offers high-quality N1-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-N2-(4-isopropylphenyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-N2-(4-isopropylphenyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
- Hallazgos de investigación:
- Hallazgos de investigación:
- Hallazgos de investigación:
- Hallazgos de investigación:
Actividad antimicobacteriana
Inhibición de GRK
Actividad antifúngica
Potencial antitumoral
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as those containing a benzo[d]oxazol-2-yl moiety, have been associated with g-protein-coupled receptor kinases (grk)-2 and -5 . These kinases play crucial roles in cardiovascular diseases .
Mode of Action
Based on its structural similarity to other compounds, it may inhibit grk-2 and -5 . This inhibition could potentially alter the signaling pathways associated with these kinases, leading to therapeutic effects .
Biochemical Pathways
Grk-2 and -5, which are potential targets of this compound, are known to regulate receptor trafficking and signaling . Therefore, the compound could potentially influence these pathways.
Result of Action
If the compound does indeed inhibit grk-2 and -5, it could potentially have therapeutic effects in the treatment of cardiovascular diseases .
Análisis Bioquímico
Biochemical Properties
Benzoxazole derivatives have been reported to interact with various enzymes and proteins . For instance, some benzoxazole compounds have been identified as inhibitors of G-protein-coupled receptor kinases (GRK)-2 and -5 . The exact nature of these interactions and the specific biomolecules that N1-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-N2-(4-isopropylphenyl)oxalamide interacts with remain to be determined.
Cellular Effects
Benzoxazole derivatives have been reported to exhibit antimicrobial and anticancer activities . They have shown inhibitory effects against various bacterial strains and cancer cell lines
Molecular Mechanism
As mentioned earlier, some benzoxazole derivatives have been found to inhibit GRK-2 and -5 These enzymes play crucial roles in the regulation of G-protein-coupled receptors, which are involved in various cellular signaling pathways
Metabolic Pathways
Benzoxazole derivatives are known to interact with various enzymes and proteins , suggesting that they may be involved in multiple metabolic pathways
Propiedades
IUPAC Name |
N-[[1-(1,3-benzoxazol-2-yl)piperidin-4-yl]methyl]-N'-(4-propan-2-ylphenyl)oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O3/c1-16(2)18-7-9-19(10-8-18)26-23(30)22(29)25-15-17-11-13-28(14-12-17)24-27-20-5-3-4-6-21(20)31-24/h3-10,16-17H,11-15H2,1-2H3,(H,25,29)(H,26,30) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBCRFFNTZHRGJU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)C(=O)NCC2CCN(CC2)C3=NC4=CC=CC=C4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
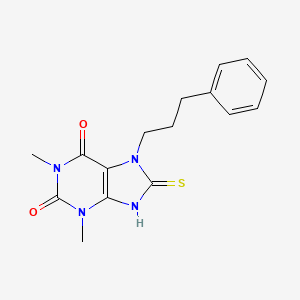
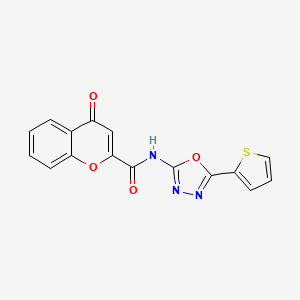
![N-[(4-chlorophenyl)methyl]-2-({1-ethyl-6-[(furan-2-yl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide](/img/structure/B2367488.png)
![1-{6-chloro-2-methylimidazo[1,2-a]pyridin-3-yl}ethan-1-one](/img/structure/B2367490.png)
![2-[3-(4-chlorobenzoyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2367491.png)
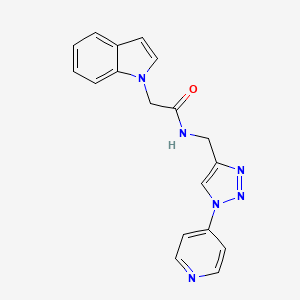
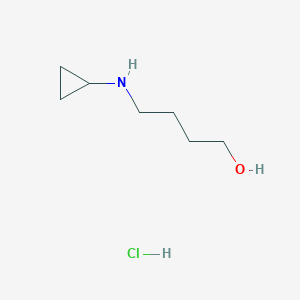
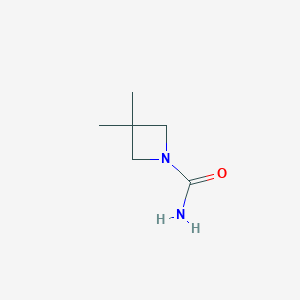

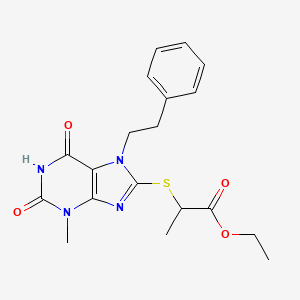
![1-[4-(2,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2367501.png)
